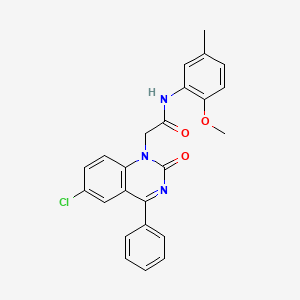

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Descripción

This compound features a quinazolinone core substituted with a chlorine atom at position 6 and a phenyl group at position 4. The acetamide side chain is linked to a 2-methoxy-5-methylphenyl group. Quinazolinones are pharmacologically significant, often associated with kinase inhibition, anticancer, and antimicrobial activities . The 2-methoxy-5-methylphenyl acetamide moiety may optimize metabolic stability and solubility compared to simpler aromatic substituents.

Propiedades

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3/c1-15-8-11-21(31-2)19(12-15)26-22(29)14-28-20-10-9-17(25)13-18(20)23(27-24(28)30)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFFZFLMGFWGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the following steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Substitution: The phenyl and methoxy groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone acids, while substitution reactions can produce a variety of quinazolinone derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their pharmacological activities. This compound may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new medications for various diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various cellular responses, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparación Con Compuestos Similares

Core Structure Variations

Key Observations :

- The quinazolinone core in the target compound and ’s analog is associated with kinase or enzyme inhibition, whereas pyrazole-oxadiazole () and oxadiazolidinone () cores may target different pathways due to distinct electronic profiles .

- Increased halogenation (e.g., 6,8-diCl in vs. 6-Cl in the target) may elevate potency but also toxicity due to heightened lipophilicity and bioaccumulation risks .

Acetamide Side Chain Modifications

Key Observations :

- The 2-methoxy-5-methylphenyl group in the target compound likely balances solubility and metabolic stability compared to 2-chlorobenzyl () or dichlorophenyl () groups, which may confer higher reactivity or toxicity .

- Pesticide analogs like metazachlor () utilize chloroacetamide backbones for herbicidal activity, whereas the target’s structure avoids this motif, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .

Actividad Biológica

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazoline derivatives are frequently studied for their potential as therapeutic agents, particularly in oncology and inflammation. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Structural Characteristics

This compound features a quinazoline core structure characterized by a fused benzene and pyrimidine ring. Key structural elements include:

- Chloro substituent : Enhances biological activity through potential interactions with molecular targets.

- Oxo group : Contributes to the compound's reactivity and biological properties.

- Acetamide moiety : Impacts solubility and biological interactions.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, primarily involving kinase inhibition and anti-inflammatory effects.

1. Kinase Inhibition

Quinazoline derivatives are known for their role as kinase inhibitors, which are crucial in regulating various cellular processes. Preliminary studies suggest that 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide may act as a selective inhibitor of specific kinases involved in cancer pathways. Research indicates that it could potentially target:

- B-Raf protein kinase : A significant player in the MAPK signaling pathway, often mutated in cancers like melanoma.

2. Anti-inflammatory Properties

Recent findings indicate that this compound exhibits notable anti-inflammatory effects, outperforming standard reference drugs such as aspirin in certain assays. Its anti-inflammatory activity could be attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands against other quinazoline derivatives:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(6-chloro-2-oxo-4-phenylquinazolin) | Quinazoline core | Kinase inhibition | Basic structure |

| N-(4-Chlorophenyl)-2-(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon)thioacetamide | Similar quinazoline structure | Strong antitumor activity | Enhanced potency |

| 2-(6-chloro-2-oxo-4-phenyldihydroquinazolin) | Quinazoline core with additional substitutions | Anti-inflammatory | Distinct lipophilicity |

Case Studies and Research Findings

Several studies have investigated the biological activities of quinazoline derivatives, including our compound of interest:

- Cancer Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines harboring mutations in B-Raf kinase. The IC50 values were comparable to established inhibitors in clinical use.

- Animal Models : In vivo studies using mouse xenograft models showed a significant reduction in tumor size following treatment with this compound, indicating its potential as a therapeutic agent against tumors with dysregulated signaling pathways.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound interferes with downstream signaling pathways activated by B-Raf, leading to reduced cell survival and increased apoptosis in cancer cells.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Synthetic optimization involves selecting appropriate reaction conditions, such as refluxing with triethylamine (to facilitate amide bond formation) and using solvents like DMF with potassium carbonate as a base for nucleophilic substitutions . Reaction progress should be monitored via TLC, and purification steps (e.g., recrystallization from pet-ether or methanol) are critical for isolating high-purity products. Temperature control during exothermic steps and stoichiometric adjustments (e.g., 1.5 mol equivalents of chloroacetylated intermediates) can enhance yield .

Basic: What analytical techniques are recommended for confirming the identity and purity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying structural features like aromatic protons, methoxy groups, and amide linkages. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection or LC-MS ensures purity (>95%) .

Basic: What initial biological screening assays are suitable for evaluating its pharmacological potential?

Answer:

Begin with in vitro assays targeting hypothesized mechanisms, such as enzyme inhibition (e.g., kinase or protease assays) or receptor binding studies. Use cell viability assays (e.g., MTT) to assess cytotoxicity. Dose-response curves (1–100 µM) in physiologically relevant models (e.g., cancer cell lines or bacterial strains) provide preliminary efficacy data .

Advanced: How can molecular docking studies be designed to predict interactions with biological targets?

Answer:

Use crystallographic data of target proteins (e.g., receptors or enzymes) from databases like PDB. Perform docking simulations with software such as AutoDock Vina, focusing on key binding pockets. Validate predictions with mutagenesis or competitive binding assays. For example, the quinazolinone core may interact with ATP-binding sites in kinases, while the methoxyphenyl group could influence hydrophobic interactions .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Answer:

Contradictions may arise from assay conditions (e.g., pH, temperature) or cell-line variability. Replicate experiments under standardized protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results. Statistical tools like ANOVA or dose-response curve fitting (e.g., Hill equation) quantify variability .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

Answer:

Modify substituents systematically:

- Quinazolinone core : Introduce electron-withdrawing groups (e.g., Cl at position 6) to stabilize binding.

- Methoxyphenyl group : Test substituents at position 5-methyl for steric/electronic effects.

- Acetamide linker : Replace with sulfonamide or urea to alter polarity.

Compare IC₅₀ values in enzyme assays to map critical regions .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal stability : Heat samples to 40–60°C and analyze by TGA/DSC. The methoxy group may confer stability, while the amide bond could hydrolyze under acidic conditions .

Advanced: What methodologies are effective for comparative studies with structural analogs?

Answer:

Select analogs with variations in the quinazolinone core (e.g., 4-phenyl substitution) or acetamide linker. Use in silico tools (e.g., ChemAxon) to calculate physicochemical properties (logP, polar surface area). Compare pharmacokinetic profiles (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify optimal candidates .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., amide bond formation) be elucidated?

Answer:

Use isotopic labeling (e.g., ¹⁵N in amines) and track intermediates via LC-MS. Computational studies (DFT calculations) identify transition states. For example, chloroacetyl chloride reacts with amines via nucleophilic acyl substitution, with triethylamine neutralizing HCl byproducts .

Advanced: What in vivo models are appropriate for evaluating therapeutic efficacy and toxicity?

Answer:

Use rodent models (e.g., Wistar rats) for pharmacokinetic studies (dose: 10–50 mg/kg). Assess toxicity via histopathology, serum biomarkers (ALT/AST for liver function), and hematological parameters. For disease models, consider xenograft tumors (cancer) or streptozotocin-induced diabetes (metabolic disorders) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.